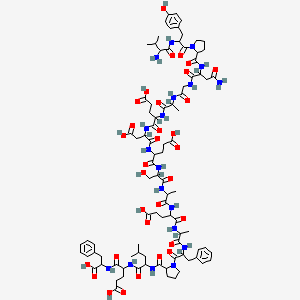

H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adrenocorticotropic hormone (22-39), also known as β-cell tropin, is a peptide fragment derived from the larger adrenocorticotropic hormone. This hormone is produced in the anterior pituitary gland and plays a crucial role in stimulating the adrenal cortex to release cortisol and other glucocorticoids. The fragment adrenocorticotropic hormone (22-39) has been studied for its potential biological activities, including its role as an insulin secretagogue and its effects on lipogenesis in adipose tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adrenocorticotropic hormone (22-39) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (22-39) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Adrenocorticotropic hormone (22-39) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis or chemical synthesis methods can be employed to introduce specific amino acid substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.

Biology: The peptide is used to investigate the role of adrenocorticotropic hormone fragments in cellular signaling and metabolic regulation.

Mechanism of Action

Adrenocorticotropic hormone (22-39) exerts its effects by binding to specific receptors on target cells. The primary receptor for adrenocorticotropic hormone is the melanocortin 2 receptor (MC2R), which is expressed in the adrenal cortex. Upon binding to MC2R, adrenocorticotropic hormone (22-39) activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the synthesis and release of glucocorticoids such as cortisol . Additionally, the peptide can influence other signaling pathways, including calcium signaling and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Adrenocorticotropic hormone (22-39) can be compared with other adrenocorticotropic hormone fragments and related peptides:

Adrenocorticotropic hormone (1-24): This fragment includes the first 24 amino acids of adrenocorticotropic hormone and is commonly used in diagnostic tests for adrenal function.

α-Melanocyte-stimulating hormone (α-MSH): Derived from the same precursor as adrenocorticotropic hormone, α-MSH shares some structural similarities but has distinct biological functions, primarily related to pigmentation and anti-inflammatory effects.

β-Endorphin: Another peptide derived from the pro-opiomelanocortin precursor, β-endorphin is involved in pain modulation and immune responses.

Adrenocorticotropic hormone (22-39) is unique in its specific sequence and biological activities, particularly its role in insulin secretion and lipogenesis .

Biological Activity

The compound H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is a synthetic peptide consisting of various amino acids in their DL-forms. This racemic mixture is of interest due to its potential biological activities, including neuroprotective effects, modulation of cognitive functions, and influence on metabolic processes.

Composition and Structure

This peptide includes the following amino acids:

- Valine (Val)

- Tyrosine (Tyr)

- Proline (Pro)

- Asparagine (Asn)

- Glycine (Gly)

- Alanine (Ala)

- Glutamic Acid (Glu)

- Aspartic Acid (Asp)

- Serine (Ser)

- Phenylalanine (Phe)

- Leucine (Leu)

The presence of both D- and L-enantiomers in this peptide can lead to unique biological properties compared to their pure enantiomer counterparts, influencing receptor interactions and physiological responses.

Neuroprotective Effects

Research indicates that peptides containing D-amino acids can enhance cognitive functions and may serve as biomarkers for neurological conditions such as dementia. For instance, D-amino acids have been shown to play a role in neurotransmission and synaptic plasticity, which are critical for learning and memory processes .

Modulation of Metabolic Processes

Peptides like H-DL-Val-DL-Tyr-DL-Pro have been studied for their roles in metabolic regulation. They can influence appetite control and energy expenditure, making them potential candidates for obesity treatment. Specifically, studies have demonstrated that certain peptide sequences can modulate the release of hormones involved in appetite regulation .

Case Studies

- Cognitive Function Marker Development : A study explored the role of D-amino acids in cognitive function, suggesting that compounds similar to H-DL-Val-DL-Tyr could be useful as diagnostic markers for dementia risk. The simultaneous analysis of chiral amino acids indicated significant correlations between D-amino acid levels and cognitive performance metrics .

- Peptide YY (PYY) Analogues : Research on synthetic analogues of PYY has shown that modifications to peptide structures can enhance their efficacy in reducing appetite and increasing satiety. This highlights the therapeutic potential of peptides with similar structural characteristics to H-DL-Val-DL-Tyr .

Research Findings

Recent studies have provided insights into the mechanisms by which peptides like H-DL-Val-DL-Tyr exert their biological effects:

- Neurotransmitter Modulation : D-amino acids are implicated in neurotransmitter release, particularly in the context of glutamate signaling, which is essential for synaptic plasticity .

- Enzyme Interactions : The presence of specific amino acids such as proline may influence the activity of peptidases involved in peptide metabolism, affecting the bioavailability and activity of these compounds within biological systems .

Table 1: Amino Acid Composition of H-DL-Val-DL-Tyr Peptide

| Amino Acid | Code | Quantity |

|---|---|---|

| Valine | Val | 1 |

| Tyrosine | Tyr | 1 |

| Proline | Pro | 2 |

| Asparagine | Asn | 1 |

| Glycine | Gly | 1 |

| Alanine | Ala | 3 |

| Glutamic Acid | Glu | 5 |

| Aspartic Acid | Asp | 1 |

| Serine | Ser | 1 |

| Phenylalanine | Phe | 2 |

| Leucine | Leu | 1 |

Properties

IUPAC Name |

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYTZTMGIJDKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125N19O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.